MFCD18312297

Beschreibung

However, based on the structural and functional analogs discussed across multiple sources, we can infer that it is likely an inorganic or organometallic compound with a defined MDL identifier. Such compounds are typically utilized in industrial catalysis, pharmaceutical intermediates, or materials science . For instance, compounds like CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 918538-05-3 (MDL: MFCD11044885) share similarities in synthesis methods, such as the use of palladium catalysts or green chemistry protocols, suggesting MFCD18312297 may also involve transition-metal-mediated reactions .

Eigenschaften

IUPAC Name |

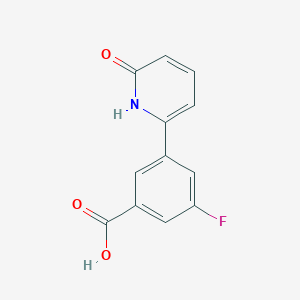

3-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-5-7(4-8(6-9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKDGCGCHZFZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682969 | |

| Record name | 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-74-5 | |

| Record name | 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.

Fluorination: or .

Benzoic Acid Formation: The benzoic acid moiety is introduced through carboxylation reactions, often using under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where the reactions are carried out in batches.

Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds identified in the evidence, highlighting key parameters such as molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Findings:

CAS 918538-05-3 exemplifies chlorinated heterocycles, which contrast with boronic acid derivatives like CAS 1046861-20-4, emphasizing divergent reactivity in agrochemical vs. materials science contexts .

Synthesis Efficiency :

- Palladium-catalyzed methods (e.g., Suzuki reactions in CAS 1046861-20-4 ) are prioritized for precision, while DMF-mediated routes (e.g., CAS 1022150-11-3 ) offer scalability .

Bioactivity Limitations :

- Low solubility (Log S < -2.5) in CAS 918538-05-3 and CAS 54198-89-9 highlights a common challenge for halogenated compounds, necessitating formulation optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.